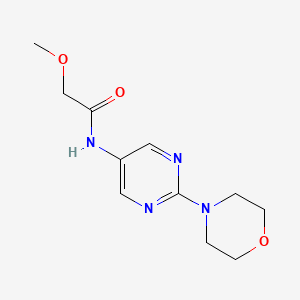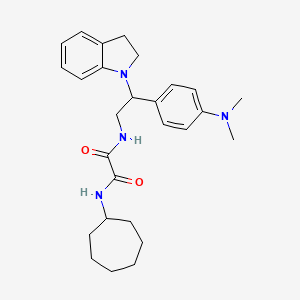![molecular formula C25H19F2NO3 B2630830 6-ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866350-35-8](/img/structure/B2630830.png)
6-ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolines are a class of organic compounds with a heterocyclic structure. They have a wide range of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry .
Synthesis Analysis
Quinolines can be synthesized using various methods. One of the green and clean syntheses uses alternative reaction methods for the synthesis of quinoline derivatives. This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of Methyl 2-fluorobenzoate, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of quinolines can be quite diverse. For instance, a [4 + 2] annulation involving cascade Knoevenagel, aza-Wittig, and dehydrofluorination reactions is developed for the synthesis of substituted quinolin-4-ols .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, color, formula weight, percent purity, and physical form of a compound can be determined .Applications De Recherche Scientifique
Synthesis and Structural Studies
Quinoline and quinazoline derivatives are known for their efficient fluorescence properties and are widely used in biochemistry and medicine for studying various biological systems. The synthesis of these derivatives often involves reactions with amino acids or their esters to obtain new compounds with potential as antioxidants and radioprotectors I. Aleksanyan, L. Hambardzumyan, 2013. Additionally, quinazolin-4-one derivatives have been explored for their structure-activity relationships in AMPA receptor inhibition, highlighting their potential in neurological research B. Chenard et al., 2001.
Biological Activities
Fluorine-substituted quinoline derivatives have been synthesized and assessed for their anti-inflammatory activities. Studies demonstrate that certain fluorine substitutions can enhance the compound's solubility and bioavailability, potentially offering more effective treatments for inflammation Yue Sun et al., 2019. Similarly, thiadiazolylquinazolinones have been evaluated for their antipsychotic and anticonvulsant activities, suggesting the utility of quinoline derivatives in developing new psychiatric and neurological treatments H. Kaur, S. Saxena, Ashok Kumar, 2010.
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer potentials of quinoline derivatives have been a focus of several studies. For instance, new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have been synthesized and shown to possess significant antimicrobial activity J. Raval, K. Desai, K. R. Desai, 2012. Moreover, compounds such as 6-mono- and 6,6-disubstituted 3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones have shown promising anticancer activities, offering a potential class of anticancer agents for further investigation O. Y. Voskoboynik et al., 2016.
Safety and Hazards
Propriétés
IUPAC Name |
6-ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-19-11-12-23-20(13-19)25(30)21(24(29)16-7-9-18(26)10-8-16)15-28(23)14-17-5-3-4-6-22(17)27/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBHTHVGWCFTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)
![1-[4-(3-Cyclobutyloxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630751.png)
![4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide](/img/structure/B2630752.png)


![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)



![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)
![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)


